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Compound of Interest

Compound Name: 3-methyl-N-phenylbenzamide

CAS No.: 23099-05-0

Cat. No.: B1597401

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for the

organic compound 3-methyl-N-phenylbenzamide (C₁₄H₁₃NO). The information presented

herein is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis. This document delves into the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the

structural elucidation of the molecule.

Introduction to 3-methyl-N-phenylbenzamide
3-methyl-N-phenylbenzamide, also known as m-toluanilide, is an amide derivative of benzoic

acid. Its molecular structure consists of a benzoyl group substituted with a methyl group at the

meta position, and the amide nitrogen is bonded to a phenyl group. The accurate

characterization of this compound is crucial for its identification, purity assessment, and

understanding its chemical behavior in various applications. Spectroscopic techniques are

indispensable tools for achieving this detailed molecular characterization.

Key Molecular Properties:
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Property Value

Molecular Formula C₁₄H₁₃NO

Molecular Weight 211.26 g/mol [1][2]

CAS Number 23099-05-0[2]

Melting Point 125-126 °C[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-

hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural

confirmation of 3-methyl-N-phenylbenzamide.

¹H NMR Spectroscopy
Experimental Protocol:

A sample of 3-methyl-N-phenylbenzamide is dissolved in a deuterated solvent, typically

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small

amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is then

acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 3-methyl-N-phenylbenzamide is expected to exhibit distinct signals

corresponding to the different types of protons in the molecule. Based on the structure and data

from similar compounds such as N-phenylbenzamide and 4-methyl-N-phenylbenzamide[3], the

following peaks can be predicted:

Amide Proton (N-H): A broad singlet is expected in the downfield region, typically between δ

8.0 and 10.5 ppm. The chemical shift of this proton is highly dependent on the solvent and

concentration.

Aromatic Protons: The spectrum will show a complex multiplet pattern in the aromatic region

(δ 7.0 - 8.0 ppm) corresponding to the nine aromatic protons on the two phenyl rings. These

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.stenutz.eu/chem/solv6%20(2).php?name=N-%283-methylphenyl%29benzamide
https://www.stenutz.eu/chem/solv6%20(2).php?name=3-methyl-N-phenylbenzamide
https://www.stenutz.eu/chem/solv6%20(2).php?name=3-methyl-N-phenylbenzamide
https://www.stenutz.eu/chem/solv6%20(2).php?name=N-%283-methylphenyl%29benzamide
https://www.stenutz.eu/chem/solv6%20(2).php?name=3-methyl-N-phenylbenzamide
https://www.benchchem.com/product/b1597401/docs?utm_src=pdf-body#spectroscopic-data-of-3-methyl-n-phenylbenzamide-an-in-depth-technical-guide
https://www.benchchem.com/product/b1597401/docs?utm_src=pdf-body#spectroscopic-data-of-3-methyl-n-phenylbenzamide-an-in-depth-technical-guide
https://www.benchchem.com/product/b1597401/docs?utm_src=pdf-body#spectroscopic-data-of-3-methyl-n-phenylbenzamide-an-in-depth-technical-guide
https://www.rsc.org/suppdata/d1/ra/d1ra02242c/d1ra02242c1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597401?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


can be further broken down:

The protons on the N-phenyl ring will likely appear as a set of multiplets.

The protons on the 3-methylbenzoyl ring will also present as a series of multiplets. The

presence of the methyl group will influence the chemical shifts of the adjacent aromatic

protons.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl

group is expected in the upfield region, typically around δ 2.4 ppm.

Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.0 - 10.0 br s 1H N-H

~7.1 - 7.9 m 9H Ar-H

~2.4 s 3H -CH₃

¹³C NMR Spectroscopy
Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR

analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a

single peak for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments

in the molecule. For 3-methyl-N-phenylbenzamide, a total of 12 distinct carbon signals are

expected in the aromatic and amide region, plus one for the methyl group. The predicted

chemical shifts are based on data from related benzamide structures[3][4].
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Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear as a singlet in

the downfield region, typically around δ 166-168 ppm.

Aromatic Carbons: The twelve aromatic carbons will give rise to a series of peaks in the

range of δ 120-140 ppm. The carbon attached to the methyl group and the carbons of the N-

phenyl ring will have distinct chemical shifts.

Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region,

typically around δ 21 ppm.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~167 C=O

~120 - 140 Ar-C

~21 -CH₃

Infrared (IR) Spectroscopy
Experimental Protocol:

The IR spectrum of solid 3-methyl-N-phenylbenzamide can be obtained using the KBr pellet

method or with an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Interpretation of the IR Spectrum:

The IR spectrum provides valuable information about the functional groups present in the

molecule. Key absorption bands expected for 3-methyl-N-phenylbenzamide include:

N-H Stretching: A sharp peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H

stretching vibration of the amide group.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically

observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear

just below 3000 cm⁻¹.
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C=O Stretching (Amide I band): A strong, sharp absorption band in the region of 1650-1680

cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in an amide.

N-H Bending (Amide II band): An absorption band around 1510-1550 cm⁻¹ is attributed to

the N-H bending vibration coupled with C-N stretching.

C=C Stretching (Aromatic): Multiple peaks in the 1400-1600 cm⁻¹ region are due to the

carbon-carbon stretching vibrations within the aromatic rings.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings will cause strong

absorptions in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Predicted IR Data:

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Sharp N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

~1660 Strong, Sharp C=O Stretch (Amide I)

~1530 Strong N-H Bend (Amide II)

~1400-1600 Medium-Strong Aromatic C=C Stretch

~690-900 Strong Aromatic C-H Bend

Mass Spectrometry (MS)
Experimental Protocol:

Mass spectrometry is performed by introducing a small amount of the sample into a mass

spectrometer. Electron Ionization (EI) is a common method for volatile compounds, which will

cause fragmentation of the molecule.

Interpretation of the Mass Spectrum:
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The mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion and its

fragments.

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding

to the molecular weight of the compound, which is 211.

Fragment Ions: Fragmentation of 3-methyl-N-phenylbenzamide is expected to occur at the

amide bond. Common fragments would include the benzoyl cation (m/z 105) and the 3-

methylbenzoyl cation (m/z 119). The presence of the N-phenyl group would also lead to

characteristic fragments. For comparison, the mass spectrum of the isomer N-methyl-N-

phenylbenzamide also shows a molecular ion peak at m/z 211[5].

Predicted Mass Spectrometry Data:

m/z Possible Fragment

211 [M]⁺ (Molecular Ion)

119 [CH₃C₆H₄CO]⁺

105 [C₆H₅CO]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

Visualizations
Molecular Structure
Caption: Molecular structure of 3-methyl-N-phenylbenzamide.

Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic analysis of 3-methyl-N-phenylbenzamide.

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous

characterization of 3-methyl-N-phenylbenzamide. The predicted spectroscopic data, based

on the known behavior of similar compounds and fundamental principles of spectroscopy, align

to confirm the structure. This guide serves as a valuable resource for scientists requiring

detailed spectroscopic information for this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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